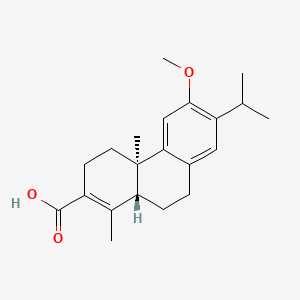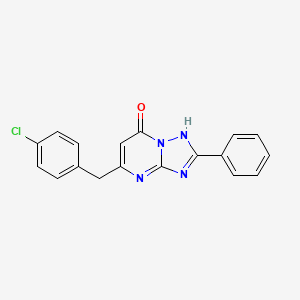![molecular formula C51H57F4N9O7S B12403766 N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XF056-132 is a potent degrader of WD40 repeat domain protein 5 (WDR5), a protein involved in various cellular processes, including gene expression and chromatin remodeling . This compound is classified as a PROTAC (Proteolysis Targeting Chimera), which means it can induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XF056-132 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as amide bond formation, nucleophilic substitution, and purification steps like chromatography .
Industrial Production Methods
Industrial production of XF056-132 would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
XF056-132 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, altering the chemical structure of XF056-132.
Common Reagents and Conditions
Common reagents used in the reactions involving XF056-132 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of XF056-132 .
Scientific Research Applications
XF056-132 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of WDR5 and its role in various biochemical pathways.
Biology: Helps in understanding the function of WDR5 in cellular processes and its involvement in diseases.
Medicine: Potential therapeutic applications in targeting diseases where WDR5 is implicated, such as cancer.
Mechanism of Action
XF056-132 exerts its effects by binding to WDR5 and recruiting it to the ubiquitin-proteasome system, leading to its degradation. This process involves the formation of a ternary complex between XF056-132, WDR5, and an E3 ubiquitin ligase. The ubiquitin ligase tags WDR5 with ubiquitin molecules, marking it for degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
MS132: Another WDR5 degrader that recruits WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
GSK-J4: A compound that inhibits the demethylase activity of JMJD3, a protein interacting with WDR5.
Uniqueness
XF056-132 is unique due to its high potency and specificity in degrading WDR5. Unlike other compounds, it effectively recruits WDR5 to the ubiquitin-proteasome system, making it a valuable tool for studying WDR5-related pathways and potential therapeutic applications .
Properties
Molecular Formula |
C51H57F4N9O7S |
|---|---|
Molecular Weight |
1016.1 g/mol |
IUPAC Name |
N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C51H57F4N9O7S/c1-27-23-63(24-28(2)62(27)7)40-15-13-32(17-39(40)60-47(69)36-21-56-42(66)19-37(36)51(53,54)55)35-16-33(12-14-38(35)52)46(68)58-22-43(67)61-45(50(4,5)6)49(71)64-25-34(65)18-41(64)48(70)57-20-30-8-10-31(11-9-30)44-29(3)59-26-72-44/h8-17,19,21,26-28,34,41,45,65H,18,20,22-25H2,1-7H3,(H,56,66)(H,57,70)(H,58,68)(H,60,69)(H,61,67)/t27-,28+,34-,41+,45-/m1/s1 |
InChI Key |
OJCYPKZNPSJLGY-KQNJQULYSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)








![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)

![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)


